molecular formula C17H23NO4S2 B2609351 3-(4-(Methylsulfonyl)phenyl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)propan-1-one CAS No. 2034571-98-5

3-(4-(Methylsulfonyl)phenyl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)propan-1-one

Cat. No.: B2609351
CAS No.: 2034571-98-5
M. Wt: 369.49
InChI Key: SAGVSMIBFFEDJP-UHFFFAOYSA-N
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Description

This compound features a 1-oxa-4-thia-8-azaspiro[4.5]decane core fused with a propan-1-one moiety substituted at the 8-position by a 4-(methylsulfonyl)phenyl group. The spirocyclic framework introduces conformational rigidity, which is often exploited in medicinal chemistry to enhance target binding selectivity and metabolic stability . The methylsulfonyl group (-SO₂CH₃) is a polar substituent that improves solubility and may influence pharmacokinetic properties, such as bioavailability and half-life.

Properties

IUPAC Name

3-(4-methylsulfonylphenyl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4S2/c1-24(20,21)15-5-2-14(3-6-15)4-7-16(19)18-10-8-17(9-11-18)22-12-13-23-17/h2-3,5-6H,4,7-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAGVSMIBFFEDJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N2CCC3(CC2)OCCS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-(Methylsulfonyl)phenyl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)propan-1-one is a complex organic compound notable for its potential biological activities. This compound features a unique spirocyclic structure that incorporates multiple heteroatoms, which may enhance its interaction with biological targets. Understanding its biological activity is crucial for its application in medicinal chemistry and pharmacology.

The molecular formula of the compound is C16H21N2O4S2C_{16}H_{21}N_{2}O_{4}S_{2}, with a molecular weight of approximately 359.4 g/mol. Its structure includes a methylsulfonyl group, which is known to influence biological activity through various mechanisms.

Property Value
Molecular Weight359.4 g/mol
Molecular FormulaC16H21N2O4S2
DensityNot available
Melting PointNot available
SolubilityVariable

The biological activity of 3-(4-(Methylsulfonyl)phenyl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)propan-1-one is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may act as an inhibitor or modulator in various biochemical pathways, particularly those involved in inflammation and microbial resistance.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, impacting cellular functions.
  • Receptor Modulation : It might interact with neurotransmitter receptors, influencing signaling pathways related to pain and inflammation.

Biological Activity

Research indicates that this compound exhibits significant antibacterial and anti-inflammatory properties.

Antibacterial Activity

Studies have shown that compounds similar to 3-(4-(Methylsulfonyl)phenyl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)propan-1-one demonstrate effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anti-inflammatory Effects

The methylsulfonyl group is known for its anti-inflammatory properties, which could be beneficial in developing treatments for chronic inflammatory conditions.

Case Studies

Several studies have explored the biological effects of related compounds:

  • Study on Enzyme Inhibition : A study demonstrated that derivatives of this compound inhibited the Type III secretion system (T3SS) in pathogenic bacteria, leading to reduced virulence factor secretion at concentrations as low as 50 µM .
  • Antimicrobial Efficacy : Another research highlighted that methylsulfonyl-containing compounds exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, emphasizing the importance of the methylsulfonyl group in enhancing bioactivity .
  • Inflammation Models : In vitro assays indicated that compounds with similar structures significantly reduced pro-inflammatory cytokine production in activated macrophages, showcasing their potential as therapeutic agents for inflammatory diseases.

Comparison with Similar Compounds

Core Heteroatom Variations

  • 1-oxa-4-thia-8-azaspiro[4.5]decane (Target Compound) : The presence of oxygen, sulfur, and nitrogen in the spirocyclic core may enhance hydrogen-bonding interactions with biological targets compared to simpler azaspiro systems .
  • 1,3,8-triazaspiro[4.5]decane () : Additional nitrogen atoms offer sites for protonation, influencing pH-dependent solubility and receptor binding .

Substituent Effects

  • Methylsulfonyl vs. Fluorophenyl : The methylsulfonyl group in the target compound is a stronger electron-withdrawing group than fluorine, which may alter electronic properties and binding affinities to enzymes or receptors .
  • Propan-1-one vs.

Research Tools and Methodologies

  • Crystallography : Programs like SHELXL and ORTEP-3 () are critical for determining the spirocyclic conformation and validating synthetic outcomes .
  • Chromatography : High-performance liquid chromatography (HPLC) columns (e.g., Chromolith, ) are employed to assess purity and stability of these compounds .

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